[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride
Description
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride (CAS: 1609408-00-5) is a heterocyclic organic compound characterized by an imidazo[2,1-b][1,3]thiazole core substituted with methyl groups at positions 2 and 2. The amine functional group at the 6-position is modified as a methylamine derivative, and the compound is stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₃Cl₂N₃S, with a molecular weight of 266.20 g/mol .
This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting kinase inhibitors or antimicrobial agents. Its structural rigidity and electron-rich heterocyclic system make it valuable for drug discovery .
Properties
IUPAC Name |
(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-5-6(2)12-8-10-7(3-9)4-11(5)8;;/h4H,3,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONFIOYINNQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-thiazole core. This can be achieved through the reaction of 2,3-dimethylimidazole with a thioamide under acidic conditions.
Methylation: The next step involves the methylation of the imidazo-thiazole core at the 6-position using methyl iodide or a similar methylating agent.
Amination: The methylated product is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amine group at the 6-position.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazo-thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo-thiazole derivatives.
Substitution: Formation of substituted imidazo-thiazole derivatives with different functional groups.
Scientific Research Applications
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous compounds is provided below, focusing on substituent effects , physicochemical properties , and applications .
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility : The dihydrochloride salts generally exhibit higher aqueous solubility compared to free bases. For example, the ethylamine derivative (CAS 1177309-80-6) has a molecular weight of 280.22 g/mol, which may reduce solubility compared to the methylamine variant (266.20 g/mol) .
- LogP : The methoxy-substituted analogue (CAS 1909309-85-8) has a predicted LogP of -0.01 , indicating higher hydrophilicity, while the methylamine derivative (CAS 1609408-00-5) is moderately lipophilic .
Commercial Availability and Purity
- The methylamine derivative (CAS 1609408-00-5) and ethylamine variant (CAS 1177309-80-6) are available at industrial grade (99% purity) from suppliers like ECHEMI and Combi-Blocks .
Biological Activity
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride is a compound with the chemical formula CHClNS and CAS Number 1609408-00-5. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antitumor Activity
Research indicates that thiazole derivatives, including those with imidazole moieties, exhibit significant antitumor properties. In a study exploring various thiazole compounds, certain derivatives demonstrated promising cytotoxic effects against cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring showed IC values lower than standard chemotherapeutics like doxorubicin, suggesting effective growth inhibition of cancer cells .
Table 1: Antitumor Activity of Thiazole Compounds
| Compound ID | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
| Compound 13 | < Doxorubicin | Multiple Lines |
Anticonvulsant Effects
In addition to anticancer properties, some thiazole derivatives have shown anticonvulsant activity in various animal models. The structural features of these compounds play a crucial role in their effectiveness against seizures induced by picrotoxin .
The mechanism through which this compound exerts its biological effects is believed to involve interactions at the molecular level with key proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations have indicated that such compounds can interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding .
Case Studies
A case study focused on a closely related thiazole compound highlighted its instability in DMSO solutions, which affected biological screening outcomes. This study emphasized the importance of understanding the stability and reactivity of thiazole derivatives in biological contexts . The findings underscored that chemical decomposition could lead to misleading results in biological assays.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis for thiazole and imidazole-containing compounds indicates that specific substituents on the aromatic rings significantly enhance biological activity. For example:
- Methyl Groups : Electron-donating groups like methyl at specific positions increase cytotoxicity.
- Substituted Phenyl Rings : Variations in substituents on phenyl rings adjacent to the thiazole core are crucial for enhancing antitumor activity .
Table 2: Summary of Key Structural Features Impacting Activity
| Structural Feature | Effect on Activity |
|---|---|
| Methyl Group at Position 4 | Increases cytotoxicity |
| N-Phenylcarboxamide Group | Enhances interaction |
| Halogen Substituents | Essential for activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
